(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

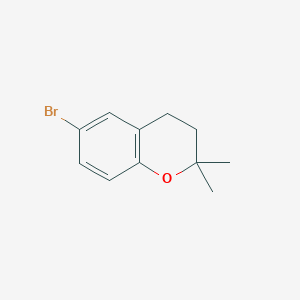

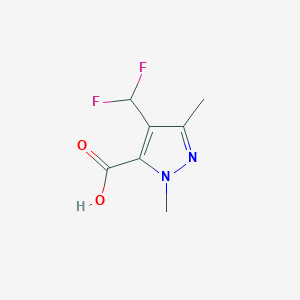

“(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 2581763-03-1 . It has a molecular weight of 149.12 . The IUPAC name for this compound is (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Cycloaddition Reactions and Structural Analysis

One study explored the cycloaddition reactions of 1,2-bis(trifluoromethyl)ethene-1,2-dicarbonitrile and vinyl ethers, leading to the formation of cyclobutanes and bis-adduct derivatives. These cyclobutanes were resistant to further reactions with vinyl ether, indicating competing pathways involving intermediate l,4-zwitterions. The structures of the bis-adducts, which are derivatives of 1-azabicyclo[4.2.0]oct-5-ene, were confirmed through X-ray analyses and 19F-NMR spectra (Desmaison, Huisgen, & Nöth, 2012).

Formation and Characterization of Cyclobutane Derivatives

Another research focused on the direct cyclobutylation of 1,6-dihydroazulene, producing spiro hydrocarbons and cations. These cations, upon reaction with pyrrolidine, yielded adducts demonstrating the distinctive chemical behavior of cyclobutane derivatives compared to their three-membered ring homologs (Oda, Sakamoto, Miyatake, & Kuroda, 1999).

Dehydrogenated Intermolecular Cyclization

A study reported the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane via dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinium bromide, indicating potential pathways for creating complex organic molecules (Muramatsu, Toyota, & Satou, 2009).

Boron-Containing Heterocycles Synthesis

Research into boron-containing heterocycles synthesis showed the reaction of a four-membered borete with carbon, silicon, and gallium donor ligands. This resulted in the formation of both fused and spiro-type boracycles, highlighting the versatility of cyclobutanes in synthesizing complex heterocyclic structures (Güven, Denker, Dolati, Wullschläger, Trzaskowski, & Frank, 2022).

Novel Acceptors for Donor–Acceptor Chromophores

The rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties was studied as an approach to creating novel acceptors for donor–acceptor chromophores. This process involved elongation of the carbon chain and introduction of the cyano group carbon atom to the carbon skeleton, offering new pathways for the synthesis of structurally diverse chromophores (Belikov, Fedoseev, Ershov, Ievlev, & Tafeenko, 2016).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

Propriétés

IUPAC Name |

(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N/c7-6(8,9)5-2-1-4(5)3-10/h4-5H,1-2H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMNYZFZORVRAO-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

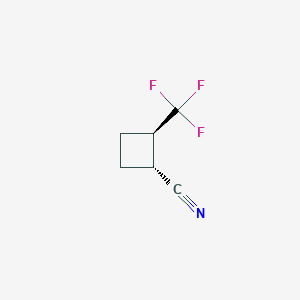

C1CC(C1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)

![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)

![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)